
Cytidine,N-acetyl-2'-O-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cytidine,N-acetyl-2’-O-methyl- is a modified nucleoside derivative of cytidine. It is a pyrimidine nucleoside that has been post-transcriptionally modified to include an acetyl group at the N4 position and a methyl group at the 2’-O position. This compound is known for its role in increasing RNA rigidity and stability, making it a significant molecule in the study of RNA structure and function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine,N-acetyl-2’-O-methyl- typically involves solid-phase phosphoramidite chemistry. This method includes the preparation of a modified phosphoramidite building block, which is then incorporated into the RNA chain . The reaction conditions often involve the use of anhydrous acetonitrile as a diluent and coupling times of around 6 minutes . Deprotection and isolation of the synthesized oligonucleotides follow standard procedures recommended by the synthesizer manufacturer .
Industrial Production Methods
Industrial production of Cytidine,N-acetyl-2’-O-methyl- involves large-scale synthesis using similar phosphoramidite chemistry techniques. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Cytidine,N-acetyl-2’-O-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the nucleoside, affecting its stability and function.
Reduction: Reduction reactions can alter the acetyl and methyl groups, impacting the compound’s properties.
Substitution: Substitution reactions can replace the acetyl or methyl groups with other functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deacetylated or demethylated compounds .
Aplicaciones Científicas De Investigación
Cytidine,N-acetyl-2’-O-methyl- has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Cytidine,N-acetyl-2’-O-methyl- involves its incorporation into RNA molecules, where it increases RNA rigidity and stability through stronger complementary base pairing with guanosine . This modification enhances the overall stability of RNA, making it more resistant to degradation and improving its functional properties .
Comparación Con Compuestos Similares
Similar Compounds
N6-methyladenosine (m6A): Another modified nucleoside known for its role in RNA stability and function.
Inosine: A nucleoside that can be incorporated into RNA and affects its structure and function.
Pseudouridine: A modified nucleoside that enhances RNA stability and is involved in various cellular processes.
Uniqueness
Cytidine,N-acetyl-2’-O-methyl- is unique due to its specific modifications at the N4 and 2’-O positions, which confer distinct properties such as increased RNA rigidity and stability . These modifications make it particularly valuable in the study of RNA structure and function, as well as in the development of RNA-based therapeutics and diagnostics .
Propiedades
IUPAC Name |
N-[1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O6/c1-6(17)13-8-3-4-15(12(19)14-8)11-10(20-2)9(18)7(5-16)21-11/h3-4,7,9-11,16,18H,5H2,1-2H3,(H,13,14,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDFBLGNJUNSCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
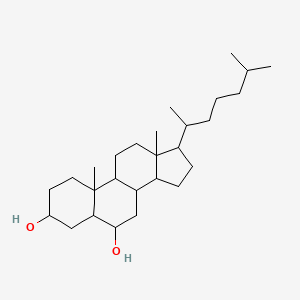
![N-[1-(7-fluoro-2-pyridin-2-ylquinolin-3-yl)ethyl]-7H-purin-6-amine](/img/structure/B13395487.png)

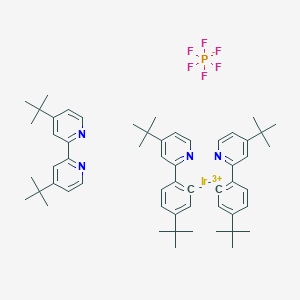
![2-benzenesulfonamido-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13395507.png)
![6-Bromo-1-[(trimethylsilyl)oxy]-1,2,3,4-tetrahydronaphthalene-1-carbonitrile](/img/structure/B13395513.png)

![4-[(3E,7E)-4,8-Dimethyl-10-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3,7-decadien-1-yl]-5-hydroxy-2(5H)-furanone](/img/structure/B13395520.png)
![2-amino-9-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13395528.png)
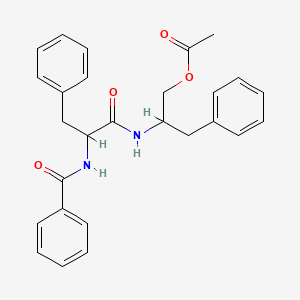
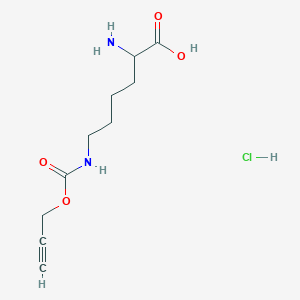
![Disodium;2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13395555.png)
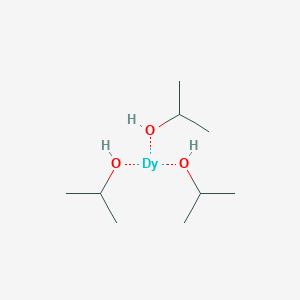
![[7-(9-Bromononyl)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13395583.png)
